molecular formula C18H20N4OS B2846786 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1203222-94-9

4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2846786
CAS No.: 1203222-94-9
M. Wt: 340.45
InChI Key: ONJJFBBCVPGDEN-UHFFFAOYSA-N
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Description

Benzo[d]imidazol is a type of organic compound that is part of many pharmaceuticals and dyes . Thiophen is a heterocyclic compound with the formula C4H4S, and it’s known for its aromatic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (benzo[d]imidazol and thiophen) and a piperidine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. Generally, benzo[d]imidazols are stable and can exhibit fluorescence .

Scientific Research Applications

Heterocyclic Synthesis and Antimycobacterial Activity

A study on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrated the importance of heterocyclic compounds in developing antimycobacterial agents. These compounds, bearing different linkers and substituents, showed considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting a potential application of related compounds in tuberculosis treatment (Kai Lv et al., 2017).

Antitumor and Antibacterial Agents

Another study synthesized thiophenylhydrazonoacetates to yield various heterocyclic derivatives, showcasing the versatility of thiophene-based compounds in creating potent antitumor and antibacterial agents (R. Mohareb et al., 2004). This suggests that compounds with thiophene moieties, similar to the compound , may find applications in treating cancers and infections.

GyrB Inhibitors for Tuberculosis

Research on thiazole-aminopiperidine hybrid analogues explored their efficacy as Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant antituberculosis activity with minimal cytotoxicity, highlighting the therapeutic potential of such hybrid molecules in tuberculosis therapy (V. U. Jeankumar et al., 2013).

Novel Ligand Concept in Radiopharmacy

A study introduced a mixed ligand tricarbonyl complex using a novel [2 + 1] concept, demonstrating the synthesis and potential applications of such complexes in radiopharmacy, specifically for labeling bioactive molecules (S. Mundwiler et al., 2004). This research indicates the potential for incorporating similar compounds in diagnostic and therapeutic applications in nuclear medicine.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]imidazol derivatives have been found to induce apoptosis in leukemia cells .

Safety and Hazards

As with any chemical compound, handling “4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” would likely require caution to avoid ingestion, inhalation, or contact with skin .

Future Directions

The potential applications of this compound could be vast, given the wide use of benzo[d]imidazols and thiophens in various fields, including medicine, dye manufacturing, and materials science .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-18(19-12-14-4-3-11-24-14)22-9-7-13(8-10-22)17-20-15-5-1-2-6-16(15)21-17/h1-6,11,13H,7-10,12H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJJFBBCVPGDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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